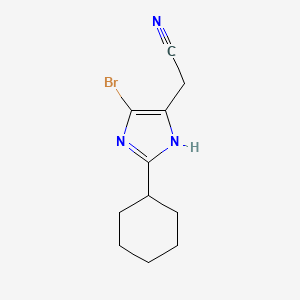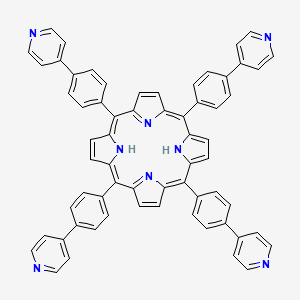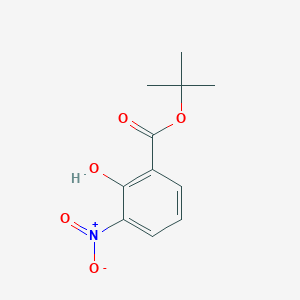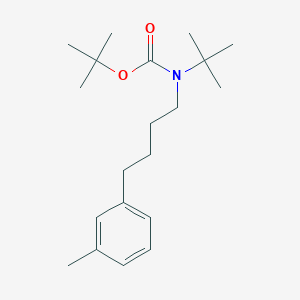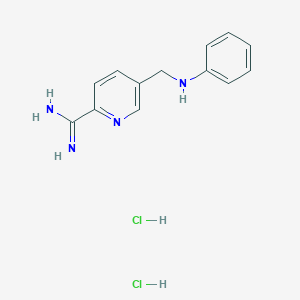
5-((Phenylamino)methyl)picolinimidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a premium chemical compound with the CAS number 1416439-84-3. It boasts a molecular weight of 299.2 g/mol and a molecular formula of C13H16Cl2N4 . This compound is used in various scientific applications due to its unique properties.
准备方法
Synthetic Routes: The synthetic routes for 5-((Phenylamino)methyl)picolinimidamide dihydrochloride involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which joins chemically differentiated fragments using palladium as a catalyst . The reaction conditions are mild and functional group tolerant, making it suitable for this compound.
Industrial Production Methods: While specific industrial production methods are proprietary, they likely involve large-scale synthesis using optimized conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: 5-((Phenylamino)methyl)picolinimidamide dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound or creating derivatives.
Common Reagents and Conditions:Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.
Substitution: Halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an imine or amide.
科学研究应用
5-((Phenylamino)methyl)picolinimidamide dihydrochloride finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: In drug discovery or as a probe for biological studies.
Medicine: Investigating potential therapeutic effects.
Industry: For specialized chemical processes.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
相似化合物的比较
While I don’t have specific information on similar compounds, researchers often compare its properties with related structures to highlight its uniqueness.
属性
分子式 |
C13H16Cl2N4 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC 名称 |
5-(anilinomethyl)pyridine-2-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C13H14N4.2ClH/c14-13(15)12-7-6-10(9-17-12)8-16-11-4-2-1-3-5-11;;/h1-7,9,16H,8H2,(H3,14,15);2*1H |
InChI 键 |
GNBLKCZSMSJVBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=CN=C(C=C2)C(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


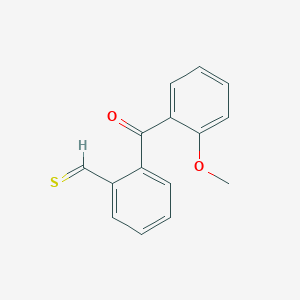

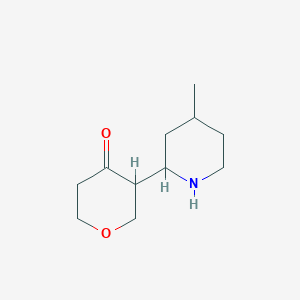
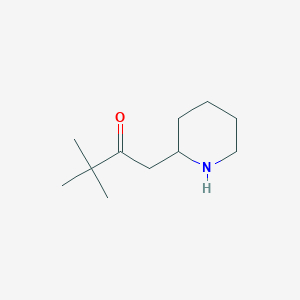
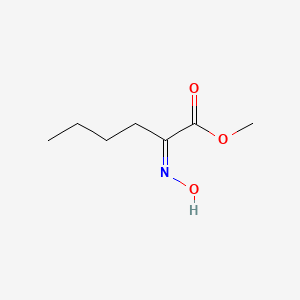
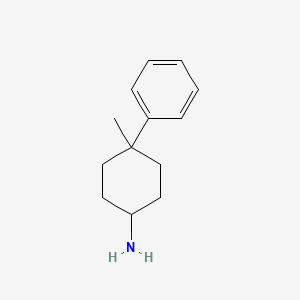

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
